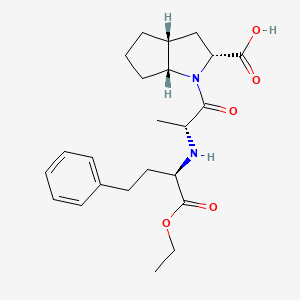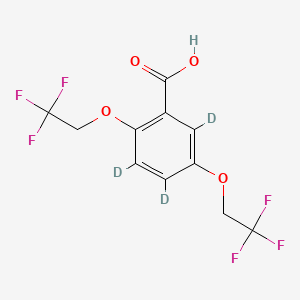
Cefdinir Impurity 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefdinir Impurity 4 is a byproduct found in the bulk drug of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections such as bronchitis, pneumonia, and skin infections . Impurities in pharmaceutical compounds like Cefdinir are critical to identify and characterize to ensure drug safety and efficacy.
作用机制
Target of Action
Cefdinir Impurity 4, also known as “2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
The compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The compound’s action affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of a key component of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.5 hours .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against organisms that are resistant to other cephalosporins due to the production of beta-lactamase enzymes .
生化分析
Biochemical Properties
The biochemical properties of Cefdinir Impurity 4 are not well-studied. As an impurity of Cefdinir, it may share some biochemical properties with the parent compound. Cefdinir has been shown to be effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes
Molecular Mechanism
Cefdinir, the parent compound, is known to exert its effects by inhibiting cell wall synthesis via binding to penicillin-binding proteins
准备方法
The preparation of Cefdinir Impurity 4 involves the synthesis of Cefdinir itself, during which impurities can form. The synthetic route for Cefdinir includes the reaction of 7-aminocephalosporanic acid with various reagents to form the desired cephalosporin structure. The reaction conditions typically involve the use of solvents like acetonitrile and methanol, and reagents such as tetramethyl ammonium hydroxide . Industrial production methods often employ high-performance liquid chromatography (HPLC) to isolate and purify the impurities, including this compound .
化学反应分析
Cefdinir Impurity 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under stress conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can alter the functional groups present in the impurity.
Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to structural changes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
科学研究应用
Cefdinir Impurity 4 has several scientific research applications:
Chemistry: It is used in the study of cephalosporin degradation pathways and impurity profiling.
Biology: Research on its biological activity helps in understanding the safety and efficacy of Cefdinir.
Medicine: Impurity profiling is crucial for ensuring the safety of pharmaceutical products.
Industry: The identification and control of impurities are essential for maintaining drug quality and compliance with regulatory standards
相似化合物的比较
Cefdinir Impurity 4 can be compared with other impurities found in cephalosporin antibiotics, such as:
- Cefdinir Impurity 1
- Cefdinir Impurity 2
- Cefdinir Impurity 3 These impurities differ in their chemical structures and the conditions under which they form. This compound is unique due to its specific formation pathway and the structural characteristics that distinguish it from other impurities .
属性
CAS 编号 |
178422-45-2 |
|---|---|
分子式 |
C14H15N5O6S2 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8+ |
InChI 键 |
DKFLDACXFQGVEO-UFWORHAWSA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
手性 SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |
规范 SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
同义词 |
[2RS-[2α[RS*(Z)],5β]]-α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazine-2-acetic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)


![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)

